Product packaging for 1-(2-Ethylphenyl)bicyclo[2.2.1]heptane(Cat. No.:CAS No. 62226-61-3)

1-(2-Ethylphenyl)bicyclo[2.2.1]heptane

Cat. No.: B14534683
CAS No.: 62226-61-3
M. Wt: 200.32 g/mol
InChI Key: KMVUCHRCFLMSEP-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)bicyclo[2.2.1]heptane (CID 71388589) is an organic compound with the molecular formula C15H20 . Its core structure is based on bicyclo[2.2.1]heptane, more commonly known as norbornane, a saturated hydrocarbon featuring a distinctive bridged bicyclic skeleton that introduces strain and rigidity . This norbornane scaffold is a versatile and valuable building block in medicinal chemistry and materials science, often used to confer specific three-dimensional shapes and modify pharmacokinetic properties in molecular design . Bicyclo[2.2.1]heptane derivatives are of significant industrial interest, particularly as key intermediates in the synthesis of base oils for high-performance traction drive fluids used in automotive and industrial applications . Furthermore, structurally similar norbornane derivatives have been identified and studied as potent and selective antagonists for the chemokine receptor CXCR2, demonstrating promising in vitro anti-cancer metastatic effects and highlighting the pharmaceutical relevance of this chemical class . The strained hydrocarbon system also finds potential application in the development of advanced materials and as a component in energetic compounds . This product is intended for research purposes only and is strictly not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20 B14534683 1-(2-Ethylphenyl)bicyclo[2.2.1]heptane CAS No. 62226-61-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62226-61-3

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

1-(2-ethylphenyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C15H20/c1-2-13-5-3-4-6-14(13)15-9-7-12(11-15)8-10-15/h3-6,12H,2,7-11H2,1H3

InChI Key

KMVUCHRCFLMSEP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C23CCC(C2)CC3

Origin of Product

United States

Reaction Mechanisms and Reactivity Patterns of 1 2 Ethylphenyl Bicyclo 2.2.1 Heptane

Mechanistic Insights into Functional Group Transformations on the Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane framework is a rigid and strained bicyclic system that influences the reactivity of its substituents. fiveable.me Functional group transformations on this core are often subject to significant steric and stereoelectronic effects.

Reactions of the Ethylphenyl Substituent

The 2-ethylphenyl group attached to the bridgehead carbon of the bicyclo[2.2.1]heptane core is susceptible to a range of reactions typical of alkylbenzenes.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The ethyl group is an ortho-, para-director and an activating group. However, the bulky bicyclo[2.2.1]heptyl group at the 1-position will exert significant steric hindrance, primarily directing incoming electrophiles to the positions para and ortho to the ethyl group, away from the bicyclic cage.

Benzylic Position Reactions: The benzylic hydrogens on the ethyl group are susceptible to free radical substitution and oxidation. For instance, reaction with N-bromosuccinimide (NBS) under UV irradiation would likely lead to selective bromination at the benzylic position. Oxidation of the ethyl group can also be achieved using strong oxidizing agents like potassium permanganate (B83412) or chromic acid, which would convert the ethyl group to a carboxylic acid, yielding 2-(1-bicyclo[2.2.1]heptyl)benzoic acid.

Side-Chain Reactions: The ethyl group can also undergo other transformations. For example, dehydrogenation could introduce a double bond to form a vinylphenyl group, though this typically requires specific catalysts and conditions.

A summary of potential reactions on the ethylphenyl substituent is provided in the table below.

Reaction TypeReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄1-(2-Ethyl-4-nitrophenyl)bicyclo[2.2.1]heptane
BrominationBr₂, FeBr₃1-(4-Bromo-2-ethylphenyl)bicyclo[2.2.1]heptane
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4-Acetyl-2-ethylphenyl)bicyclo[2.2.1]heptane
Benzylic BrominationNBS, UV light1-(2-(1-Bromoethyl)phenyl)bicyclo[2.2.1]heptane
Side-Chain OxidationKMnO₄, heat2-(Bicyclo[2.2.1]heptan-1-yl)benzoic acid

Reactivity at the Bicyclo[2.2.1]heptane Bridgehead and Bridge Carbons

The bicyclo[2.2.1]heptane system is characterized by significant ring strain, which influences its reactivity. masterorganicchemistry.com The bridgehead carbons (C1 and C4) are tertiary carbons, and due to the rigid structure, they are less reactive in reactions that require planar transition states, such as S(_N)2 reactions. masterorganicchemistry.com Bredt's rule states that a double bond cannot be placed at a bridgehead of a bridged ring system unless the rings are large enough to accommodate the planarity of the double bond. masterorganicchemistry.com This makes the formation of a carbocation at the bridgehead relatively difficult, though not impossible.

Free radical reactions, however, can occur at the bridgehead position. rsc.org For instance, abstraction of the bridgehead hydrogen is possible with highly reactive radicals. The bridge carbons (C2, C3, C5, C6) are more flexible and can undergo reactions more readily. The methylene (B1212753) bridge (C7) is also a site of potential reactivity.

Rearrangement Reactions in Bicyclo[2.2.1]heptane Systems

One of the hallmark features of the bicyclo[2.2.1]heptane system is its propensity to undergo rearrangement reactions, often driven by the relief of ring strain. caltech.edu These rearrangements are typically observed in reactions involving carbocationic intermediates. For example, if a carbocation were to be formed on a carbon adjacent to the bicyclic core, a Wagner-Meerwein rearrangement could occur, leading to a shift of the bicyclic framework and the formation of a more stable carbocation.

A sequential Diels-Alder reaction followed by a rearrangement sequence has been developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes. nih.gov The outcome of these rearrangements can be influenced by the substitution pattern on the dienes. nih.gov In the context of 1-(2-Ethylphenyl)bicyclo[2.2.1]heptane, reactions that generate a positive charge on the bicyclic core or on atoms directly attached to it could trigger skeletal rearrangements.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this molecule can occur at either the ethylphenyl substituent or the bicyclo[2.2.1]heptane core.

Oxidation: As mentioned earlier, the ethyl group can be oxidized to a carboxylic acid. The aromatic ring is generally resistant to oxidation except under harsh conditions (e.g., ozonolysis). The bicyclo[2.2.1]heptane core, being a saturated hydrocarbon, is also resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to the cleavage of C-C bonds. An improved synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione has been achieved through the Swern oxidation of the corresponding diol. researchgate.net

Reduction: The aromatic ring of the ethylphenyl group can be reduced to a cyclohexyl ring via catalytic hydrogenation using catalysts like rhodium, ruthenium, or platinum under high pressure and temperature. This would yield 1-(2-ethylcyclohexyl)bicyclo[2.2.1]heptane. The reduction of nitro-substituted bicyclo[2.2.1]heptane derivatives to the corresponding amines has been reported, though sometimes with competing side reactions. thieme-connect.de

The following table summarizes the primary oxidation and reduction reactions.

Reaction TypeReagentsProduct
Side-Chain OxidationKMnO₄, H₂O, heat2-(Bicyclo[2.2.1]heptan-1-yl)benzoic acid
Aromatic Ring ReductionH₂, Rh/C, high pressure1-(2-Ethylcyclohexyl)bicyclo[2.2.1]heptane

Electrophilic and Nucleophilic Substitution Reactions on the Bicyclo[2.2.1]heptane Framework

Direct electrophilic or nucleophilic substitution on the saturated bicyclo[2.2.1]heptane framework is challenging due to the lack of activating functional groups and the inherent stability of the C-H and C-C bonds.

Electrophilic Substitution: Electrophilic attack on the C-H bonds of the bicyclic system is generally not feasible under standard conditions.

Nucleophilic Substitution: Nucleophilic substitution reactions are also uncommon on the unsubstituted bicyclic core. If a leaving group were present on the framework, S(_N)1 reactions would be disfavored at the bridgehead due to the instability of the resulting carbocation. S(_N)2 reactions are also hindered at the bridgehead due to the impossibility of backside attack. At other positions on the ring, nucleophilic substitution can occur, but the stereochemical outcome is often influenced by the rigid structure of the bicyclic system. For instance, nucleophilic substitution at C-7 of 2-azabicyclo[2.2.1]heptane has been shown to occur with retention of configuration, suggesting neighboring group participation. le.ac.uk

Catalytic Transformations Involving this compound

Catalytic methods can be employed to achieve transformations that are otherwise difficult.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for a variety of transformations. For instance, a palladium-catalyzed three-component coupling of norbornene, aryl halides, and arylacetylenes has been developed for the synthesis of bicyclo[2.2.1]heptane derivatives. researchgate.net Similar strategies could potentially be used to further functionalize the aromatic ring of this compound. Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has also been used to construct oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org

Other Metal-Catalyzed Reactions: Other transition metals can also catalyze reactions on this molecule. For example, titanocene (B72419) alkylidene complexes have been used to induce rearrangement of bicyclo[2.2.1]heptane ring systems. caltech.edu

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Ethylphenyl Bicyclo 2.2.1 Heptane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 1-(2-Ethylphenyl)bicyclo[2.2.1]heptane by mapping the magnetic environments of its constituent ¹H and ¹³C nuclei.

¹H NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum of this compound is predicted to be complex due to the rigid, non-planar structure of the bicyclo[2.2.1]heptane core and the presence of the substituted aromatic ring. The chemical shifts are influenced by factors such as electronegativity, hybridization, and anisotropic effects from the aromatic ring. libretexts.orglibretexts.org

The protons on the aromatic ring are expected to appear in the downfield region, typically between δ 7.0 and 7.5 ppm, due to the deshielding effect of the ring current. The ethyl group protons would present as a quartet for the methylene (B1212753) group (CH₂) and a triplet for the methyl group (CH₃), likely in the ranges of δ 2.5-2.8 ppm and δ 1.1-1.4 ppm, respectively. The protons of the bicyclo[2.2.1]heptane skeleton will exhibit a series of complex multiplets in the upfield region, generally between δ 1.0 and 2.5 ppm. The bridgehead proton and the methylene bridge protons will have distinct chemical shifts due to their unique spatial orientations.

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₄)7.0 - 7.5Multiplet
Ethyl (CH₂)2.5 - 2.8Quartet
Bicyclo[2.2.1]heptane1.0 - 2.5Multiplets
Ethyl (CH₃)1.1 - 1.4Triplet

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, and the chemical shifts are indicative of their local electronic environment.

The aromatic carbons will resonate in the downfield region of the spectrum, typically between δ 125 and 150 ppm. The quaternary carbon of the bicyclic system attached to the phenyl group is expected to be significantly deshielded. The carbons of the ethyl group will appear at characteristic shifts, with the methylene carbon being more downfield than the methyl carbon. The aliphatic carbons of the bicyclo[2.2.1]heptane cage will be found in the upfield region of the spectrum. For the closely related 1-phenylbicyclo[2.2.1]heptane, the quaternary carbon (C1) is observed around δ 52.6 ppm, and the other bicyclic carbons appear between δ 25.8 and 46.6 ppm. acs.org

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic (quaternary)140 - 150
Aromatic (CH)125 - 130
Bicyclo[2.2.1]heptane (quaternary, C1)50 - 55
Bicyclo[2.2.1]heptane (CH, CH₂)25 - 47
Ethyl (CH₂)28 - 32
Ethyl (CH₃)14 - 18

Note: These are predicted values based on analogous structures and may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unravel the complex spin systems and confirm the structural assignment of this compound, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In the spectrum of the target molecule, cross-peaks would be observed between the methylene and methyl protons of the ethyl group. Furthermore, the intricate coupling network within the bicyclo[2.2.1]heptane system would be mapped out, allowing for the assignment of adjacent protons. youtube.comyoutube.com

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton spectrum. For instance, the aromatic proton signals would show correlations to their corresponding aromatic carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is crucial for establishing the connectivity between different fragments of the molecule. For example, HMBC would show correlations between the protons of the ethyl group and the aromatic ring carbons, as well as between the protons of the bicyclic system and the quaternary aromatic carbon, thus confirming the point of attachment of the substituent. youtube.comyoutube.com

Lanthanide Shift Reagents in Chiral Bicyclo[2.2.1]heptane NMR Spectroscopy

While this compound itself is not chiral, the principles of using lanthanide shift reagents (LSRs) are highly relevant to the broader class of bicyclo[2.2.1]heptane derivatives, especially those that are chiral. LSRs are paramagnetic complexes that can coordinate to functional groups in a molecule, inducing significant changes in the chemical shifts of nearby nuclei. Chiral LSRs can be used to differentiate between enantiomers in a racemic mixture, as the diastereomeric complexes formed will have distinct NMR spectra. researchgate.net This technique is particularly useful for determining enantiomeric purity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns. chemguide.co.uk

The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. The fragmentation of the molecular ion is governed by the stability of the resulting carbocations and neutral radicals. libretexts.org For aromatic compounds with alkyl substituents, a common fragmentation pathway is benzylic cleavage, leading to the formation of a stable tropylium (B1234903) ion or a related resonance-stabilized cation. youtube.com

Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment IdentityFragmentation Pathway
200[C₁₅H₂₀]⁺Molecular Ion (M⁺)
171[C₁₃H₁₅]⁺Loss of an ethyl radical (•C₂H₅)
117[C₉H₉]⁺Benzylic cleavage and rearrangement
91[C₇H₇]⁺Tropylium ion

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the stability of the fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for the analysis of complex mixtures containing volatile and semi-volatile organic compounds, such as aromatic hydrocarbons in environmental samples. nih.govtdi-bi.comlabrulez.comresearchgate.netnih.gov

In the context of this compound, GC-MS could be employed to:

Identify the compound in a complex mixture: By separating the components of a mixture based on their boiling points and polarity, the GC allows for the individual analysis of each component by the mass spectrometer.

Quantify the compound: With appropriate calibration standards, the abundance of the compound in a sample can be determined.

Confirm the structure: The mass spectrum obtained from the GC-MS can be compared to a library of known spectra for positive identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a molecule like this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its constituent parts: the bicyclo[2.2.1]heptane (also known as norbornane) core and the 2-ethylphenyl substituent.

The spectrum would be dominated by C-H stretching and bending vibrations. Aromatic C-H stretches from the phenyl group typically appear above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group and the saturated bicyclic system would be observed just below 3000 cm⁻¹. The presence of the ethyl group would also give rise to characteristic bending vibrations for the CH₃ and CH₂ groups. The bicyclo[2.2.1]heptane structure, being a strained bicyclic alkane, would contribute a complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹), which are unique to its rigid structure. Aromatic C=C stretching absorptions from the phenyl ring would be expected in the 1600-1450 cm⁻¹ region.

Without experimental data, a detailed table of specific vibrational frequencies and their assignments for this compound cannot be constructed.

Table 1: Expected Infrared (IR) Absorption Regions for this compound. This table is predictive and not based on experimental data for the specific compound.

Wavenumber Range (cm⁻¹) Bond Type Functional Group
3100-3000 C-H stretch Aromatic (Phenyl)
2960-2850 C-H stretch Aliphatic (Ethyl, Bicycloheptane)
1600-1450 C=C stretch Aromatic (Phenyl)
1470-1450 C-H bend CH₂ (Ethyl, Bicycloheptane)
1465-1370 C-H bend CH₃ (Ethyl)
Below 1500 Various Fingerprint Region (Bicycloheptane skeleton)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the relative orientation of the phenyl and bicycloheptane (B81988) moieties.

A successful crystallographic analysis would yield a detailed structural model and a set of crystallographic parameters. These parameters describe the size and shape of the unit cell—the basic repeating block of the crystal lattice—and the symmetry of the crystal. Key parameters include the crystal system (e.g., monoclinic, orthorhombic), the space group (which describes the symmetry elements), and the unit cell dimensions (a, b, c, α, β, γ).

However, a search of crystallographic databases reveals no published crystal structure for this compound. Therefore, no information on its solid-state conformation or packing arrangement is available.

Table 2: Crystallographic Data for this compound. No experimental data is available for this compound.

Parameter Value
Crystal System Not Available
Space Group Not Available
a (Å) Not Available
b (Å) Not Available
c (Å) Not Available
α (°) Not Available
β (°) Not Available
γ (°) Not Available
Volume (ų) Not Available
Z Not Available

Computational Chemistry and Theoretical Studies of 1 2 Ethylphenyl Bicyclo 2.2.1 Heptane

Molecular Modeling and Conformational Analysis of Bicyclo[2.2.1]heptane Derivatives

The bicyclo[2.2.1]heptane system is a bridged bicyclic compound characterized by a rigid, boat-like conformation. fiveable.me This rigidity stems from the methylene (B1212753) bridge connecting the 1 and 4 positions of a cyclohexane (B81311) ring, which locks the structure and introduces significant ring strain. fiveable.menih.gov Molecular modeling, encompassing techniques from molecular mechanics to quantum chemical calculations, is an indispensable tool for analyzing the conformational landscape of its derivatives. smolecule.com

Structural FeatureDescriptionComputational Insight
Core ScaffoldBicyclo[2.2.1]heptane (Norbornane)Rigid, strained, bridged bicyclic system. fiveable.me
ConformationBoat-like conformationSignificant ring strain due to non-planar carbon arrangement. fiveable.me
Key StereochemistryEndo vs. Exo isomerismDetermines substituent orientation relative to the bicyclic bridge, impacting reactivity and physical properties. smolecule.com
Bridgehead CarbonsHigh degree of pyramidalizationContributes to characteristic reactivity, especially in nucleophilic additions. fiveable.me

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of complex organic molecules like 1-(2-Ethylphenyl)bicyclo[2.2.1]heptane. These methods provide detailed insights into molecular orbitals, charge distribution, and the energies of different electronic states.

Density Functional Theory (DFT) has become a workhorse in computational organic chemistry due to its favorable balance of accuracy and computational cost. For bicyclo[2.2.1]heptane derivatives, DFT calculations are widely used to analyze molecular geometries, electronic structures, and reaction mechanisms. smolecule.comrsc.org

DFT studies can elucidate how the electronic structure of the bicyclo[2.2.1]heptane core is perturbed by substituents. For the title compound, DFT would be used to model the electronic interaction between the bicyclo[2.2.1]heptane cage and the 2-ethylphenyl group. This includes analyzing frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack. Furthermore, DFT calculations are instrumental in studying reaction pathways, identifying transition states, and rationalizing experimental outcomes, such as solvent-controlled chemodivergence in gold-catalyzed syntheses of bicyclo[2.2.1]heptane systems. rsc.org

Ab initio (from first principles) methods, while often more computationally demanding than DFT, can provide highly accurate benchmark data for electronic structure and properties. These methods are employed to study systems where electron correlation effects are particularly important.

For the bicyclo[2.2.1]heptane system, ab initio calculations have been used to investigate the structure of challenging species like cation radicals and to provide a deeper understanding of bonding and stability. acs.orgeurekaselect.com For instance, studies on 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid used ab initio computations to predict a turn structure, which was later confirmed by NMR spectroscopy. eurekaselect.com Such high-level calculations serve to validate the results obtained from more approximate methods like DFT and are crucial for building reliable computational models of complex derivatives. u-tokyo.ac.jp

Reaction Pathway and Transition State Analysis of this compound Transformations

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed analysis of reaction pathways and the characterization of transition states. For bicyclo[2.2.1]heptane derivatives, these methods have been applied to a variety of transformations, including cycloadditions, rearrangements, and epoxidations. nih.govresearchgate.net

Theoretical studies of the Diels-Alder reaction, a common method for synthesizing the bicyclo[2.2.1]heptane core, have provided insights into the stereochemical outcomes of these reactions. nih.gov Computational analysis of transition state geometries and energies helps explain the preference for endo or exo products. Similarly, the facile carbocation rearrangements characteristic of the bicyclo[2.2.1]heptane system, such as the Wagner-Meerwein rearrangement, have been extensively studied using computational methods to elucidate the underlying mechanisms and driving forces.

DFT studies on the epoxidation of norbornene and its derivatives have revealed that transition states possess a significant biradical character. researchgate.net This type of analysis helps to explain how substituents, even those remote from the reaction center, can influence stereoselectivity through steric repulsion or stabilizing interactions like hydrogen bonding in the transition state. researchgate.net For a substituted compound like this compound, computational analysis would be essential to predict how the bulky phenyl group influences the accessibility of different reaction pathways and the stability of potential transition states.

Spectroscopic Parameter Prediction through Computational Methods

The prediction of spectroscopic properties through computational methods is a vital tool for structure elucidation and the interpretation of experimental data. For bicyclo[2.2.1]heptane derivatives, techniques like DFT are routinely used to calculate parameters for Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. arxiv.org

Computational prediction of ¹³C and ¹H NMR chemical shifts can be highly accurate, especially when appropriate theoretical levels and basis sets are used. semanticscholar.org These calculations are particularly useful for distinguishing between stereoisomers, such as the endo and exo forms of substituted bicyclo[2.2.1]heptane, where subtle differences in the electronic environment lead to distinct NMR signals. smolecule.com For this compound, predicted NMR spectra would be invaluable for assigning the complex array of signals arising from both the bicyclic cage and the substituted phenyl ring.

Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. By comparing the computed spectrum with experimental data, researchers can confirm the presence of specific functional groups and gain confidence in the proposed molecular structure. This combined experimental and computational approach is powerful for characterizing novel compounds and understanding their structural nuances.

Spectroscopic TechniquePredicted ParameterApplication for Bicyclo[2.2.1]heptane Derivatives
NMR SpectroscopyChemical Shifts (¹H, ¹³C), Coupling ConstantsDistinguishing between endo and exo isomers; structural assignment of complex derivatives. smolecule.comsemanticscholar.org
IR SpectroscopyVibrational Frequencies and IntensitiesAssigning experimental peaks to specific molecular motions and functional groups.
Mass SpectrometryFragmentation PatternsAiding in the interpretation of experimental mass spectra for structural confirmation. arxiv.org
Rotational SpectroscopyRotational ConstantsProviding highly accurate equilibrium geometries for comparison with experimental gas-phase structures. aip.org

Derivatization and Functionalization Strategies for 1 2 Ethylphenyl Bicyclo 2.2.1 Heptane

Modification of the Ethylphenyl Moiety

The ethylphenyl group of 1-(2-Ethylphenyl)bicyclo[2.2.1]heptane is amenable to various chemical transformations, allowing for the introduction of diverse functional groups that can significantly alter the molecule's properties.

Electrophilic aromatic substitution reactions represent a primary route for functionalizing the phenyl ring. Depending on the directing effects of the ethyl group and the bicycloalkyl substituent, incoming electrophiles can be guided to specific positions on the aromatic ring. Typical modifications include:

Nitration: Introduction of a nitro group (-NO2) onto the phenyl ring can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group (-NH2), which serves as a versatile handle for further derivatization, such as diazotization followed by substitution.

Halogenation: The phenyl ring can be halogenated with elemental halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst. The resulting aryl halides are valuable precursors for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. Acylation, in particular, provides a route to ketones, which can be further modified through various carbonyl chemistries.

Furthermore, the ethyl group itself can be a site for functionalization. Benzylic bromination, for instance, can introduce a bromine atom at the carbon adjacent to the phenyl ring, which can then be displaced by a variety of nucleophiles to introduce new functional groups.

A summary of potential modifications to the ethylphenyl moiety is presented in the table below.

Reaction TypeReagentsFunctional Group IntroducedPotential for Further Derivatization
NitrationHNO3, H2SO4-NO2Reduction to -NH2, further substitution
HalogenationBr2, FeBr3-BrCross-coupling reactions, Grignard formation
Friedel-Crafts AcylationRCOCl, AlCl3-CORCarbonyl chemistry, reduction to alkyl
Benzylic BrominationNBS, light-CH(Br)CH3Nucleophilic substitution

Introduction of Heteroatoms onto the Bicyclo[2.2.1]heptane Core

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur into the bicyclo[2.2.1]heptane framework can profoundly influence the molecule's polarity, hydrogen bonding capacity, and biological activity.

One common strategy involves the synthesis of aza-bicyclo[2.2.1]heptane derivatives. This can be achieved through multi-step synthetic sequences that may involve Diels-Alder reactions with nitrogen-containing dienophiles or through ring-closing metathesis reactions. For instance, 7-azabicyclo[2.2.1]heptane derivatives can be synthesized and subsequently functionalized. google.com The nitrogen atom can be alkylated, acylated, or incorporated into more complex heterocyclic systems.

Similarly, oxa-bicyclo[2.2.1]heptane derivatives can be prepared, often through intramolecular cyclization reactions of appropriately substituted precursors. The ether linkage in these compounds can influence their conformation and solubility.

The table below outlines some strategies for heteroatom introduction.

HeteroatomSynthetic StrategyResulting StructureKey Features
NitrogenDiels-Alder with N-dienophileAza-bicyclo[2.2.1]heptaneBasic center, site for N-functionalization
OxygenIntramolecular cyclizationOxa-bicyclo[2.2.1]heptaneEther linkage, altered polarity

Synthesis of Spiro Compounds Incorporating the Bicyclo[2.2.1]heptane Moiety

Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional structures. The bicyclo[2.2.1]heptane core of this compound can be used as a scaffold for the construction of spirocyclic systems.

A common approach to synthesizing spiro compounds involves the reaction of a ketone precursor on the bicyclo[2.2.1]heptane ring with a suitable difunctional reagent. For example, a ketone at the C-2 position of the bicyclo[2.2.1]heptane core can react with a diol to form a spirocyclic ketal. Alternatively, intramolecular cyclization reactions of appropriately substituted bicyclo[2.2.1]heptane derivatives can lead to the formation of spiro systems. cdnsciencepub.comrsc.org The synthesis of spiro[bicyclo[2.2.1]heptane-2,2'-furan]-3-amines has been achieved through stereoselective cycloadditions. researchgate.net

Examples of spirocyclic structures that could be derived from this compound are shown in the table below.

Spiro Ring SystemSynthetic PrecursorReaction Type
Spiro-oxolaneBicyclo[2.2.1]heptan-2-oneKetalization with a diol
Spiro-pyrrolidineBicyclo[2.2.1]heptan-2-oneReaction with an azomethine ylide
Spiro-cyclopropaneBicyclo[2.2.1]heptan-2-oneCorey-Chaykovsky reaction

Polyfunctionalization of this compound

The combination of functionalization strategies for both the ethylphenyl moiety and the bicyclo[2.2.1]heptane core allows for the synthesis of polyfunctionalized derivatives. This approach enables the creation of molecules with multiple reactive sites, which can be orthogonally addressed in subsequent synthetic steps.

For example, a halogenated derivative of the ethylphenyl ring could undergo a cross-coupling reaction, while a ketone on the bicyclo[2.2.1]heptane core is transformed into a spirocycle. The high strain of bicyclic systems can drive retro-condensation reactions on bridgehead substituted bicyclo[2.2.1]hept-2-enes, leading to highly functionalized cyclopentene (B43876) scaffolds. nih.gov The ability to introduce multiple, distinct functional groups is crucial for the development of complex molecules with tailored properties.

Strategic Applications of Derivatives in Complex Molecule Synthesis

Derivatives of this compound serve as valuable building blocks in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. The rigid bicyclo[2.2.1]heptane scaffold can act as a template to control the stereochemistry of subsequent reactions.

For instance, bicyclo[2.2.1]heptane derivatives have been utilized in the synthesis of prostaglandin (B15479496) D2 receptor antagonists. nih.gov The stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine (B122466) scaffolds can be achieved by exploiting the ring strain in bicyclo[2.2.1]heptane systems. nih.gov Furthermore, these derivatives are used in the development of novel chalcone (B49325) analogs and benzothiazole (B30560) derivatives with potential antiproliferative activities. nih.gov Palladium-catalyzed three-component coupling reactions of norbornene, aryl halides, and arylacetylenes provide a practical method for preparing value-added bicyclo[2.2.1]heptane derivatives. researchgate.net Additionally, functionalized 2-oxabicyclo[2.2.1]heptane derivatives can be synthesized through selective domino reactions. rsc.org The synthesis of spiro[bicyclo[2.2.1]heptane-2,2'-furan]-3-amines has also been reported. researchgate.net

The diverse functionalization possibilities of this compound make its derivatives attractive intermediates for constructing intricate molecular frameworks with potential applications in various fields of chemistry.

Applications of 1 2 Ethylphenyl Bicyclo 2.2.1 Heptane in Materials Science and Organic Synthesis

Role as a Building Block in Complex Organic Molecules and Natural Product Synthesis

The bicyclo[2.2.1]heptane skeleton is a common motif in the synthesis of complex organic molecules and natural products due to its conformational rigidity and well-defined stereochemistry. fiveable.menih.gov The controlled functionalization of this scaffold allows for the precise spatial arrangement of substituents, which is a critical aspect in the total synthesis of intricate natural products and pharmaceutically active compounds. nih.govresearchgate.net Novel bicyclo[2.2.1]heptane derivatives are often sought after as versatile building blocks for these synthetic endeavors. nih.gov

However, a thorough review of scientific literature and patent databases indicates a lack of specific documented instances where 1-(2-Ethylphenyl)bicyclo[2.2.1]heptane has been utilized as a building block in the synthesis of complex organic molecules or natural products. While the synthesis of various functionalized bicyclo[2.2.1]heptane derivatives is an active area of research, the application of this specific compound in multi-step total synthesis is not reported.

Integration into Polymeric Materials and Macromolecular Architectures

The incorporation of rigid bicyclic structures like bicyclo[2.2.1]heptane into polymer backbones can impart unique properties to the resulting materials, such as higher glass transition temperatures, improved thermal stability, and enhanced mechanical strength. The strained nature of the corresponding alkene, norbornene, and its derivatives makes them suitable monomers for ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization.

Despite the general interest in norbornene-type monomers, there is no specific information available in the scientific literature regarding the integration of This compound into polymeric materials or macromolecular architectures. Research in this area tends to focus on derivatives with polymerizable groups, such as alkenes, and there are no documented studies on the polymerization or copolymerization of this particular saturated bicyclic compound.

Applications as a Nucleating or Clarifying Agent in Thermoplastics

Nucleating and clarifying agents are additives used to modify the crystalline structure of semi-crystalline polymers like polypropylene. By providing sites for crystal initiation, these agents can increase the rate of crystallization, leading to improved mechanical properties and, in the case of clarifying agents, enhanced transparency. Certain derivatives of bicyclo[2.2.1]heptane, particularly dicarboxylate salts, have been identified as highly effective nucleating agents for polyolefins.

There is, however, no evidence in the scientific literature or patent databases to suggest that This compound is used as a nucleating or clarifying agent in thermoplastics. The compounds that have demonstrated efficacy in this application possess specific functional groups, such as carboxylates, which are absent in this compound.

Use in Catalyst Design and Ligand Development

The rigid framework of bicyclo[2.2.1]heptane is an attractive scaffold for the design of chiral ligands used in asymmetric catalysis. The defined stereochemistry of the bicyclic system can create a specific chiral environment around a metal center, enabling high levels of enantioselectivity in catalytic transformations.

While the broader family of bicyclo[2.2.1]heptane-containing compounds has been explored in ligand development, there are no specific reports on the use of This compound in catalyst design or as a ligand. The development of ligands typically requires the presence of coordinating atoms (e.g., phosphorus, nitrogen, oxygen) attached to the bicyclic scaffold, which are not present in the parent hydrocarbon structure of this compound.

Potential in Advanced Material Development (e.g., optical materials, molecular machines)

The unique structural and physical properties of bicyclic compounds are sometimes exploited in the development of advanced materials. For instance, the incorporation of such rigid units can influence the refractive index and other optical properties of polymers. Additionally, the conformational rigidity of these structures can be a desirable feature in the design of molecular-scale devices and machines.

There is currently no available research or patents that describe the application or potential of This compound in the development of advanced materials such as optical materials or molecular machines. The research in these areas concerning bicyclo[2.2.1]heptane derivatives focuses on compounds with specific functional groups that impart the desired optical or mechanical properties.

Future Research Directions for 1 2 Ethylphenyl Bicyclo 2.2.1 Heptane

Exploration of Novel Synthetic Routes and Sustainable Methodologies

While established methods for creating substituted bicyclo[2.2.1]heptanes exist, future research should prioritize the development of more efficient, economical, and environmentally benign synthetic strategies for 1-(2-Ethylphenyl)bicyclo[2.2.1]heptane.

Palladium-Catalyzed Cross-Coupling Reactions: One promising area of investigation involves the use of palladium-catalyzed reactions. researchgate.net Methodologies such as one-pot, three-component coupling of norbornene, aryl halides, and arylacetylenes in the presence of ligand-free palladium catalytic systems could be adapted for the synthesis of this compound. bohrium.com These approaches offer the potential for high atom economy and the construction of complex molecules in a single operation. researchgate.net

Diels-Alder Reactions: The Diels-Alder reaction is a cornerstone in the synthesis of the bicyclo[2.2.1]heptane skeleton. nih.govacs.org Future studies could explore novel dienes and dienophiles to construct the core structure with the desired substitution pattern. nih.govacs.org Investigations into intramolecular Diels-Alder reactions could also yield tricyclic frameworks incorporating the this compound motif. nih.govacs.org

Sustainable Approaches: A significant focus should be on developing sustainable synthetic methods. This includes the use of earth-abundant metal catalysts, solvent-free reaction conditions, and energy-efficient processes like photocatalysis. mdpi.comnih.gov The goal is to minimize waste and reduce the environmental impact of the synthesis.

Synthetic ApproachPotential AdvantagesKey Research Focus
Palladium-Catalyzed CouplingHigh atom economy, one-pot synthesisLigand-free systems, functional group tolerance
Diels-Alder CycloadditionHigh stereoselectivity, access to complex frameworksNovel diene/dienophile combinations, intramolecular variants
Sustainable MethodologiesReduced environmental impact, cost-effectivenessUse of earth-abundant catalysts, photocatalysis

Development of Highly Stereoselective and Enantioselective Syntheses

The bicyclo[2.2.1]heptane scaffold is inherently three-dimensional, leading to the possibility of various stereoisomers. The development of stereoselective and enantioselective synthetic routes is crucial for accessing specific isomers, which may exhibit distinct biological activities or material properties. rsc.org

Organocatalysis: Organocatalytic formal [4+2] cycloaddition reactions have shown success in producing highly enantiomerically enriched bicyclo[2.2.1]heptane-1-carboxylates. rsc.org Future research could adapt these methods for the asymmetric synthesis of this compound. The use of chiral catalysts could provide access to specific enantiomers with high purity. rsc.org

Chiral Auxiliaries: The use of chiral auxiliaries attached to the reactants can direct the stereochemical outcome of the reaction. Subsequent removal of the auxiliary would yield the desired enantiomerically pure product. mdpi.com

Transition-Metal Catalysis: Chiral ligands coordinated to transition metals can create a chiral environment for the reaction, leading to the preferential formation of one enantiomer. rsc.org The development of novel chiral ligands will be essential for achieving high enantioselectivity.

In-depth Investigations of Unexplored Reactivity Pathways

The reactivity of this compound is largely uncharted territory. A thorough investigation of its chemical behavior could lead to the discovery of novel transformations and the synthesis of new functionalized derivatives.

C-H Bond Activation: Direct C-H bond activation is a powerful tool in synthetic chemistry that avoids the need for pre-functionalized starting materials. researchgate.net Research into the selective activation of C-H bonds on both the bicyclic core and the ethylphenyl substituent could provide direct routes to a wide range of derivatives.

Ring-Opening Reactions: The strained nature of the bicyclo[2.2.1]heptane ring system makes it susceptible to ring-opening reactions. Studying these reactions under various conditions (e.g., with different catalysts or reagents) could lead to the formation of unique and complex molecular architectures.

Functionalization of the Aromatic Ring: The ethylphenyl group offers another site for chemical modification. Electrophilic aromatic substitution, for instance, could be used to introduce a variety of functional groups onto the phenyl ring, further diversifying the range of accessible compounds.

Advanced Applications in Diverse Chemical Fields Beyond Current Scope

The unique combination of a rigid aliphatic scaffold and an aromatic ring in this compound suggests potential applications in several fields.

Medicinal Chemistry: Bicyclo[2.2.1]heptane derivatives have been investigated as potential therapeutic agents, including as prostaglandin (B15479496) D2 receptor antagonists and anti-cancer agents. nih.govnih.gov The specific stereochemistry of this compound could lead to selective interactions with biological targets. Future research could involve screening this compound and its derivatives for various biological activities.

Materials Science: The rigid bicyclic core can impart desirable properties to polymers, such as high thermal stability and mechanical strength. This compound could be explored as a monomer for the synthesis of novel polymers with unique properties. Additionally, derivatives of bicyclo[2.2.1]heptane are important as base oils for traction drive fluids. google.com

Fragrance and Flavor Chemistry: The structural similarity to known odorants, such as santalol, suggests that derivatives of this compound could possess interesting olfactory properties. rsc.org

Potential Application AreaRationaleResearch Direction
Medicinal ChemistryRigid scaffold can provide specific receptor interactions.Biological screening, structure-activity relationship studies.
Materials ScienceBicyclic core can enhance polymer properties.Polymerization studies, evaluation of thermal and mechanical properties.
Fragrance ChemistryStructural similarity to known fragrances.Synthesis of derivatives and olfactory evaluation.

Integration with Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Predictive Modeling: AI algorithms can be trained on existing chemical data to predict the properties and reactivity of new compounds. iscientific.orgnih.gov This could be used to design derivatives of this compound with desired characteristics, such as specific biological activity or material properties.

Synthesis Planning: Computer-aided synthesis planning (CASP) tools can propose novel and efficient synthetic routes. nih.gov By integrating AI, these tools can learn from vast chemical databases to suggest the most promising pathways for the synthesis of complex target molecules. iscientific.org

Reaction Optimization: Machine learning models can be used to optimize reaction conditions, leading to higher yields and purity. technologynetworks.com This involves systematically varying parameters such as temperature, solvent, and catalyst and using the experimental results to train the model to predict the optimal conditions.

AI/ML ApplicationDescriptionFuture Impact
Predictive ModelingUsing algorithms to forecast molecular properties.Accelerated design of compounds with desired functionalities.
Synthesis PlanningAI-driven suggestion of synthetic routes.More efficient and innovative synthesis of target molecules.
Reaction OptimizationMachine learning to find the best reaction conditions.Improved yields, reduced waste, and faster process development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.